molecular formula C11H22N2O3 B15218553 (R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid

(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid

Cat. No.: B15218553
M. Wt: 230.30 g/mol
InChI Key: BQMYDNIVIMBFIX-BDAKNGLRSA-N
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Description

(R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid (CAS 2397556-18-0) is a pharmaceutically significant compound that serves as a critical intermediate and a known impurity in the synthesis of Brivaracetam, a modern antiepileptic drug . Brivaracetam is a selective, high-affinity ligand for the Synaptic Vesicle Glycoprotein 2A (SV2A) in the brain, and its development represented a success in rational drug discovery . This compound is integral to the quality control and regulatory compliance of Brivaracetam production. It is used for Analytical Method Development (AMD) and Method Validation (AMV), particularly in the context of Abbreviated New Drug Applications (ANDA) and commercial manufacturing . The presence and control of such impurities and intermediates are rigorously tested using techniques like high-performance liquid chromatography (HPLC) to ensure they remain within acceptable limits as defined by global regulatory bodies . Supplied with detailed characterization data, this product is intended as a reference standard for researchers in pharmaceutical development and quality assurance . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

(3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoic acid

InChI

InChI=1S/C11H22N2O3/c1-3-5-8(6-10(14)15)7-13-9(4-2)11(12)16/h8-9,13H,3-7H2,1-2H3,(H2,12,16)(H,14,15)/t8-,9+/m1/s1

InChI Key

BQMYDNIVIMBFIX-BDAKNGLRSA-N

Isomeric SMILES

CCC[C@H](CC(=O)O)CN[C@@H](CC)C(=O)N

Canonical SMILES

CCCC(CC(=O)O)CNC(CC)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid typically involves multi-step organic reactions. One common approach is the coupling of protected amino acids followed by deprotection steps. For instance, the synthesis may start with the protection of the amino group using a suitable protecting group like Boc (tert-butoxycarbonyl). The protected amino acid is then coupled with another amino acid derivative using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC (high-performance liquid chromatography) can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry: In chemistry, ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its chiral nature makes it valuable for studying stereochemistry and chiral catalysis.

Biology: In biological research, this compound can be used to study protein interactions and enzyme mechanisms. It may also serve as a substrate or inhibitor in enzymatic assays.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to drug discovery efforts.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of ®-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid depends on its specific application. In enzymatic reactions, it may act as a substrate, binding to the active site of the enzyme and undergoing catalysis. In receptor interactions, it may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

a) Enantiomeric Pair: (R)-3-((((R)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic Acid
  • Key Difference: The (R)-enantiomer of the 1-amino-1-oxobutan-2-yl group replaces the (S)-configuration in the target compound.
  • Impact : Stereochemical inversion alters biological activity and metabolic pathways. For example, enantiomers may exhibit divergent binding affinities to enzymes or receptors .
b) Methyl (R)-3-(Chloromethyl)hexanoate (Brivaracetam Impurity 103)
  • Structure : Replaces the amide moiety with a chloromethyl group and substitutes the carboxylic acid with a methyl ester.
  • Properties: Increased lipophilicity due to the ester group, affecting solubility and bioavailability.
c) Ethyl (R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoate
  • Structure : Ethyl ester derivative of the target compound.
  • Impact : Esterification reduces acidity, enhancing membrane permeability but requiring hydrolysis for activation in vivo .

Functional Group Variations

a) Hexanoic Acid Derivatives (Methyl and Ethyl Esters)
  • Comparison: Physical Properties: Methyl esters elute earlier in gas chromatography (), suggesting lower molecular weight or higher volatility compared to the target compound’s amide-carboxylic acid structure. Biological Activity: Methyl hexanoate derivatives attract mosquitoes at low concentrations but repel them at higher doses, highlighting concentration-dependent effects absent in the target compound’s amide-rich structure .
b) Amide vs. Carboxylic Acid Functional Groups
  • Example: (S)-3-(2-Amino-2-oxoethyl)hexanoic acid (synthesized via enzymatic methods with >99% chiral purity).
  • Comparison : The amide group in the target compound enhances stability against hydrolysis compared to esters but may reduce metabolic clearance rates .
a) Mosquito Oviposition Studies
  • Hexanoic acid derivatives like methyl hexanoate and 5-methyl-2-hexanone demonstrate dose-dependent effects on mosquito egg-laying. The target compound’s amide and chiral centers likely modulate similar bioactivity but with higher specificity due to stereochemical constraints .
b) Pharmaceutical Relevance
  • The compound is structurally related to Brivaracetam impurities (e.g., Impurity 96), emphasizing its role in quality control during drug synthesis. Its chiral purity (>99%) is critical for ensuring drug safety and efficacy .

Chemical Reactions Analysis

Hydrogenation Reactions

This compound is synthesized via catalytic hydrogenation of precursor enamines or ketones. Key conditions and outcomes include:

Reaction Parameters Example 1 Example 3
Starting Material(2S)-2-(2-hydroxy-5-oxo-3-propylpyrrolidin-1-yl)butanamide(2S)-2-(2-hydroxy-5-oxo-3-propylpyrrolidin-1-yl)butanamide
Catalyst5% Pd/C5% Pd/C
SolventWater-Ethanol (1:1)Water
Pressure30 bar H₂20 bar H₂
TemperatureAmbient (~25°C)Ambient (~25°C)
Yield80.4%93.7%
Product Ratio (R:S)51.3:48.7 Not specified

Post-reduction, the product is a racemic mixture of (R)- and (S)-isomers. Chiral resolution via crystallization with oxalic acid achieves enantiomeric ratios up to 99.5:0.5 (R:S) .

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Products : Oxo derivatives (e.g., conversion to imines or nitro compounds).

  • Conditions : Mild acidic/buffered media at 20–40°C.

Reduction Reactions

Reductive modifications target the amide or carboxylic acid groups:

  • Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Products : Secondary alcohols or amines.

  • Example : Reduction of the amide to a primary amine occurs under anhydrous THF at 0–5°C.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

  • Reagents : Amines, thiols, or alkyl halides in the presence of bases (e.g., K₂CO₃).

  • Products :

    • Alkylated derivatives (e.g., N-propyl variants).

    • Thioether-linked analogs.

Salt Formation

The carboxylic acid group forms pharmaceutically acceptable salts:

Salt Type Acid Used Application Source
OxalateOxalic acidCrystallization for chiral purification
MaleateMaleic acidStability enhancement
CitrateCitric acidImproved solubility

Enzymatic Interactions

In biological systems, this compound acts as a substrate for transaminases and decarboxylases:

  • Transamination : Converts to α-keto acid derivatives using pyridoxal phosphate (PLP) cofactors.

  • Decarboxylation : Forms γ-aminobutyric acid (GABA)-like metabolites under enzymatic catalysis.

Stability and Reaction Kinetics

  • Thermal Degradation : Decomposes above 150°C, forming CO₂ and propylamine byproducts.

  • pH Sensitivity : Stable in pH 4–7; rapid hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 9) conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-3-((((S)-1-Amino-1-oxobutan-2-yl)amino)methyl)hexanoic acid, and how can stereochemical purity be ensured?

  • The compound is synthesized via multi-step reactions involving chiral intermediates. A common approach includes coupling (S)-1-amino-1-oxobutan-2-ylamine with (R)-3-(aminomethyl)hexanoic acid derivatives. Stereochemical control is achieved using enantiomerically pure starting materials (e.g., oxazolidinone-based chiral auxiliaries) and monitored via chiral HPLC or NMR with chiral shift reagents . For example, enzymatic resolution methods (e.g., using lipases or esterases) can enhance enantiomeric excess (>99%) in intermediates .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

  • Key techniques include:

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm backbone connectivity and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination when single crystals are obtainable .
  • IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What are the known biological targets or activities of this compound?

  • The compound is identified as Brivaracetam Impurity 15 (oxalate salt) , suggesting its role in pharmaceutical quality control . Structurally related α,α-disubstituted amino acids (e.g., arginase inhibitors) exhibit activity in enzyme inhibition assays (IC50_{50} values in nM range) and cellular models (e.g., CHO cells overexpressing human arginase I) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining stereochemical integrity?

  • Process Optimization :

  • Use of flow chemistry to improve reaction consistency and reduce racemization risks .
  • Catalytic Asymmetric Synthesis : Transition metal catalysts (e.g., Ru or Rh complexes) for enantioselective C–N bond formation .
  • Protecting Group Strategy : tert-Butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling steps .
    • Purification : Reverse-phase flash chromatography or preparative HPLC to isolate high-purity fractions (>98%) .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Mechanistic Studies :

  • Enzyme Kinetics : Determine KmK_m, VmaxV_{max}, and inhibition constants (KiK_i) under standardized conditions (pH, temperature) .
  • Cellular Uptake Assays : Quantify intracellular concentrations using LC-MS to correlate with observed activity .
    • Structural Biology : Co-crystallization with target proteins (e.g., arginase I/II) to identify binding modes and explain potency variations .

Q. How do modifications to the compound’s substituents affect its pharmacokinetic properties and target selectivity?

  • SAR Studies :

  • Boronate Derivatives : Introducing boronic acid groups (e.g., as in arginase inhibitors) enhances enzyme binding via transition-state mimicry, improving IC50_{50} values .
  • Alkyl Chain Variations : Lengthening the hexanoic acid chain may alter logPP and membrane permeability, assessed via Caco-2 cell monolayers .
    • In Vivo Testing : Rodent models (e.g., myocardial ischemia/reperfusion injury) to evaluate bioavailability (e.g., 28% oral bioavailability reported for related compounds) .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating the compound’s stability and metabolic fate?

  • Plasma Stability Assays : Incubate with plasma (human/rat) at 37°C; quantify parent compound via LC-MS/MS over 24 hours .
  • Microsomal Incubations : Use liver microsomes (e.g., CYP450 enzymes) to identify phase I metabolites .
  • HPLC-MS/MS : For metabolite profiling and structural elucidation .

Q. How can enantiomeric impurities be detected and quantified during quality control?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients; validate method sensitivity (LOD <0.1%) .
  • Circular Dichroism (CD) : Compare CD spectra of batches to reference standards .

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